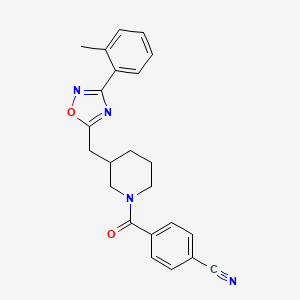

4-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, closely related to the target compound, involves multi-step reactions starting from organic acids, which are converted into esters, hydrazides, and subsequently into 5-substituted-1,3,4-oxadiazole-2-thiols. These are then reacted with suitable piperidine derivatives in the presence of N,N-dimethylformamide (DMF) and sodium hydride to yield the desired products. This methodology allows for the introduction of diverse substituent groups, tailoring the compound's physical and chemical properties for specific applications (Khalid et al., 2016).

Molecular Structure Analysis

For compounds within this chemical family, molecular structure characterization is often achieved through modern spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. Single-crystal X-ray diffraction studies provide detailed insights into the molecular and crystal structure, revealing hydrogen bonding patterns and π-π interactions that contribute to the stability and reactivity of these compounds. These analyses are crucial for understanding the chemical behavior and potential interactions of the target compound within biological systems (Şahin et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 1,3,4-oxadiazole derivatives includes their participation in various organic reactions, such as nucleophilic substitution, cycloadditions, and rearrangements. These reactions are influenced by the electronic nature of the substituents, which can be fine-tuned to achieve desired reactivity profiles. Additionally, the oxadiazole ring can engage in hydrogen bonding and coordinate with metal ions, expanding the compound's utility in coordination chemistry and material science applications (D’Anna et al., 2004).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are significantly affected by the nature of the substituents and the overall molecular geometry. These properties are essential for determining the compound's suitability for various applications, particularly in drug formulation and material science. Theoretical and computational methods, such as density functional theory (DFT), provide valuable insights into these properties, aiding in the design and optimization of new derivatives (Kumara et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are critical for the practical application of these compounds. Studies on their reactivity patterns, mechanism of reaction, and stability under physiological conditions are crucial for their development as pharmaceutical agents or functional materials. Theoretical studies, such as molecular docking and quantum chemical calculations, further elucidate these properties, guiding the synthesis of more effective and selective compounds (Halim & Ibrahim, 2022).

Scientific Research Applications

Synthesis and Structural Analysis

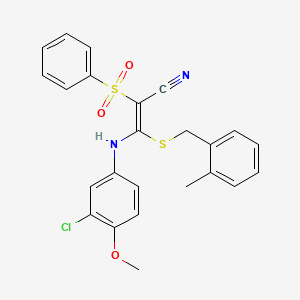

Synthesis and Antibacterial Study : Compounds similar to 4-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile have been synthesized and analyzed for their antibacterial properties. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been created, with their structures elucidated through NMR, IR, and mass spectral data. These compounds exhibited moderate to talented antibacterial activity (Khalid et al., 2016).

Spectral Analysis and Biological Evaluation : Similar compounds have undergone spectral analysis and biological evaluation, particularly for their activity against butyrylcholinesterase (BChE) enzyme. Molecular docking studies were performed to understand their binding affinity in the active sites of human BChE protein (Khalid et al., 2016).

Chemical Synthesis Processes

Stereospecific Scale-Up Synthesis : There has been research on the stereospecific scale-up synthesis of compounds containing isoxazole and 1,2,4-oxadiazole rings. This includes optimizing regioselective epoxide ring-opening reactions and improvements in 1,2,4-oxadiazole formation, hydrolysis, and crystallization for compounds like BMS-960 (Hou et al., 2017).

1,3-Dipolar Cycloaddition Reactions : The carbon–nitrogen triple bond of aryl thiocyanates and selenocyanates has been utilized in 1,3-dipolar cycloadditions to yield various oxadiazoles. Secondary amines like piperidine have shown divergent pathways in these reactions, leading to different oxadiazole derivatives (Greig et al., 1987).

Anticancer Research

- Anticancer Evaluation : 1,2,4- and 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity. These include compounds derived from benzonitrile, which were tested against cancer cell lines, indicating significant cytotoxic effects and potential as anticancer agents (Caneschi et al., 2019).

properties

IUPAC Name |

4-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c1-16-5-2-3-7-20(16)22-25-21(29-26-22)13-18-6-4-12-27(15-18)23(28)19-10-8-17(14-24)9-11-19/h2-3,5,7-11,18H,4,6,12-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOPAOQPYJEVSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butyl-9-(3-chloro-2-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2487881.png)

![3-(3-bromophenyl)-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2487883.png)

![3-{[(Oxolan-2-yl)methyl]amino}piperidin-2-one](/img/structure/B2487885.png)

![1-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2487893.png)

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2487898.png)